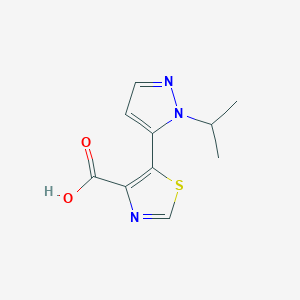![molecular formula C14H12N2O2 B11870917 Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester CAS No. 183795-31-5](/img/structure/B11870917.png)
Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE is a heterocyclic compound that belongs to the imidazo[2,1-a]isoquinoline family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be controlled to achieve structural diversity at the 5- or 6-position by selecting appropriate ester groups or additives . The reaction conditions often include the use of inexpensive additives such as acetic acid (HOAc) or potassium acetate (KOAc) to facilitate the process .
Industrial Production Methods
While specific industrial production methods for ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing cost-effective catalysts and reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in optoelectronic devices and other advanced materials.
Mecanismo De Acción
The mechanism of action of ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE can be compared with other similar compounds such as:
Imidazo[1,5-a]quinoxalines: Known for their biological activity and potential therapeutic applications.
Imidazo[1,2-a]quinoxalines: Also exhibit significant biological activity and are used in medicinal chemistry.
The uniqueness of ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE lies in its specific structural features and the ability to undergo diverse chemical reactions, making it a versatile compound for various scientific research applications.
Propiedades
Número CAS |
183795-31-5 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
ethyl imidazo[2,1-a]isoquinoline-5-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-9-10-5-3-4-6-11(10)13-15-7-8-16(12)13/h3-9H,2H2,1H3 |
Clave InChI |
GCWQPJWBQQRLQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=CC=CC=C2C3=NC=CN13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)




![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)



![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)

